Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Catalog No.
S1894729
CAS No.
61166-00-5
M.F
C14H14O4
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

CAS Number

61166-00-5

Product Name

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

IUPAC Name

3-[2-(3-hydroxyphenoxy)ethoxy]phenol

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,15-16H,7-8H2

InChI Key

DBFHCPVZZSVFJL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)O)O

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)O)O

Application in the Plastics, Adhesives, and Coatings Industries

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

Application in Synthesis of α,β-Unsaturated Ketones

Application in HPLC Analysis

Application in Synthesis of Organic Compounds

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known as 3,3'-Ethylenedioxydiphenol, is a chemical compound with the molecular formula C14H14O4C_{14}H_{14}O_{4} and a molecular weight of approximately 246.26 g/mol. This compound is characterized by its two phenolic groups connected through an ethylene glycol unit, which contributes to its unique properties and applications in various fields, particularly in pharmaceuticals and materials science. It has a melting point of 157-160 °C and a density of 1.261 g/cm³ .

  • Potential endocrine disruptor: Some bisphenols, particularly Bisphenol A (BPA), have been implicated in disrupting hormonal activity. The extent to which Bis(3-hydroxyphenyl)methane exhibits similar effects requires further research [].
  • General laboratory safety: As with any unknown compound, standard laboratory safety practices should be followed when handling Bis(3-hydroxyphenyl)methane, including the use of personal protective equipment (PPE).

The chemical reactivity of Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- is primarily attributed to its hydroxyl groups. These groups can participate in various reactions:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo etherification reactions with alkyl halides or other electrophiles.
  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, leading to the introduction of various substituents.

These reactions are crucial for synthesizing derivatives that enhance its biological and chemical properties.

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- exhibits significant biological activity. It has been studied for its potential antiviral properties, particularly against viruses such as HIV and herpes simplex virus. The compound's structure allows it to interact with viral components, potentially inhibiting replication and viral entry into host cells. Additionally, it has shown antioxidant properties, which may contribute to its therapeutic effects by reducing oxidative stress in biological systems.

The synthesis of Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- typically involves the following methods:

  • Condensation Reactions: This method often utilizes phenolic compounds and ethylene glycol under acidic or basic conditions to facilitate the formation of the ether linkages.
  • Direct Etherification: Reacting phenol with ethylene glycol in the presence of an acid catalyst can yield the desired compound through ether formation.
  • Use of Protecting Groups: In multi-step syntheses, protecting groups may be employed to selectively modify functional groups without affecting others.

Characterization techniques such as elemental analysis, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- finds applications in various fields:

  • Pharmaceuticals: It is utilized in drug formulations aimed at treating viral infections due to its antiviral properties.
  • Polymer Chemistry: The compound serves as a building block for synthesizing polymers with desirable thermal and mechanical properties.
  • Antioxidants: Its antioxidant activity makes it suitable for use in cosmetics and personal care products.

These applications highlight its versatility and importance in both industrial and research settings.

Studies on the interactions of Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- with biological systems have demonstrated its potential effects on cellular pathways. For instance:

  • Cellular Uptake: Research indicates that this compound can be absorbed by cells where it may exert its antiviral effects.
  • Mechanism of Action: Investigations into how it inhibits viral replication have revealed that it may interfere with viral protein synthesis or disrupt viral entry mechanisms.

These studies are critical for understanding how this compound can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Bisphenol AC15H16O2C_{15}H_{16}O_{2}Widely used in plastics; endocrine disruptor concerns
PhenolC6H5OHC_{6}H_{5}OHSimple structure; used as an antiseptic
Ethylene GlycolC2H6O2C_{2}H_{6}O_{2}Common solvent; low toxicity

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific antiviral activity and dual phenolic structure that enhances its reactivity compared to simpler phenolic compounds like phenol itself. Its application in pharmaceutical formulations further distinguishes it from other similar compounds that may not possess such bioactivity.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61166-00-5

Wikipedia

3,3'-Ethylenedioxydiphenol

General Manufacturing Information

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-: ACTIVE

Dates

Modify: 2023-08-16

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